Methyl 3-amino-4-methylpent-2-enoate

Overview

Description

Synthesis Analysis

Methyl 3-amino-4-methylpent-2-enoate can be synthesized through multiple steps involving starting materials such as N-acetylglycine or acetoacetic esters. These processes often utilize reagents like N,N-dimethylformamide, phosphorus oxychloride, and methanol in the presence of potassium carbonate to facilitate the formation of the desired compound. This compound then acts as a reagent for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, indicating its utility in synthesizing complex molecules (Kralj et al., 1997); (Selič et al., 1997).

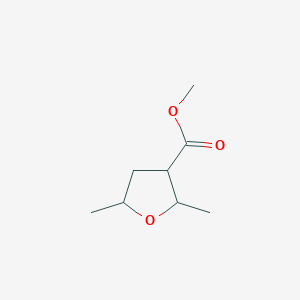

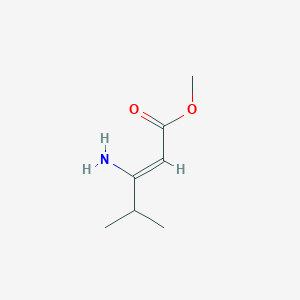

Molecular Structure Analysis

The molecular structure of methyl 3-amino-4-methylpent-2-enoate and its derivatives have been elucidated through X-ray analysis and other spectroscopic techniques. These studies have shown that the molecule can adopt specific configurations, which are crucial for its reactivity and ability to form heterocyclic systems. For instance, the Z configuration around the double bond has been identified in various derivatives, which is essential for the synthesis of heterocyclic compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 3-amino-4-methylpent-2-enoate undergoes various chemical reactions to form different heterocyclic systems. It reacts with N-nucleophiles and C-nucleophiles under specific conditions to yield a plethora of heterocyclic compounds, including pyranones, pyrimidinones, and pyridones. These reactions demonstrate the compound's versatility as a building block for synthesizing diverse heterocyclic structures (Kralj et al., 1997).

Physical Properties Analysis

While specific studies focusing on the physical properties of methyl 3-amino-4-methylpent-2-enoate, such as melting point, boiling point, and solubility, were not directly found, these properties generally influence the compound's handling and application in chemical synthesis. The physical properties are determined by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of methyl 3-amino-4-methylpent-2-enoate, including its reactivity with various nucleophiles, its role as a precursor for heterocyclic synthesis, and the ability to form stable structures with specific configurations, highlight its chemical versatility. These properties are crucial for its applications in the synthesis of complex organic molecules and heterocyclic compounds (Kralj et al., 1997).

Scientific Research Applications

Synthesis of Heterocyclic Systems : Methyl 3-amino-4-methylpent-2-enoate derivatives have been utilized in the synthesis of various heterocyclic systems, including pyrido-pyrimidinones and thiazolo-pyrimidinones. These compounds offer valuable pathways for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related structures (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of β-Lactams : The compound has been employed in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This application is significant for medicinal chemistry, as β-lactams are a class of antibiotics (Buchholz & Hoffmann, 1991).

Incorporation in Antibiotic Synthesis : Methyl 3-amino-4-methylpent-2-enoate derivatives have been used in the synthesis of complex molecules like isopenicillin N, an important precursor in the biosynthesis of penicillin and cephalosporin antibiotics (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).

Anticancer Drug Research : Derivatives of Methyl 3-amino-4-methylpent-2-enoate have been investigated in the development of anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, synthesized using these derivatives, have shown potential as anticancer agents in in vitro studies (Basu Baul, Basu, Vos, & Linden, 2009).

Development of Neuroprotective Agents : The derivatives have been explored in the synthesis of inhibitors of kynurenine-3-hydroxylase, which are potential neuroprotective agents. These compounds could have implications for treating neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).

properties

IUPAC Name |

methyl (Z)-3-amino-4-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)6(8)4-7(9)10-3/h4-5H,8H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZUNIPJVKAQQC-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C/C(=O)OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-methylpent-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.